Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate
Description
Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate is a lithium salt derived from a benzoic acid backbone substituted with a 2,4-dichlorobenzamido group at the 2-position and a methyl group at the 5-position. The compound’s structure combines aromatic chlorination and methyl substitution, which may influence its physicochemical properties, such as solubility, stability, and ionic behavior.
The lithium ion (Li⁺) in this compound is critical to its ionic characteristics. Shannon’s revised ionic radii data indicate that Li⁺ has an effective ionic radius of ~0.76 Å in six-fold coordination, a key factor in its lattice energy and solubility when paired with bulky anions .
Properties
Molecular Formula |
C15H10Cl2LiNO3 |
|---|---|
Molecular Weight |
330.1 g/mol |
IUPAC Name |
lithium;2-[(2,4-dichlorobenzoyl)amino]-5-methylbenzoate |
InChI |
InChI=1S/C15H11Cl2NO3.Li/c1-8-2-5-13(11(6-8)15(20)21)18-14(19)10-4-3-9(16)7-12(10)17;/h2-7H,1H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI Key |
KJPAOLSDJMILOX-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-methylbenzoic acid in the presence of a base such as lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,4-dichlorobenzoyl chloride} + \text{5-methylbenzoic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzamido and methylbenzoate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues: Substituted Lithium Benzoates
Lithium benzoate derivatives vary widely based on substituents. Key comparisons include:
Key Findings :
- The dichlorobenzamido group in the target compound introduces steric hindrance and electron-withdrawing effects, reducing water solubility compared to unsubstituted lithium benzoate. This aligns with trends observed in halogenated aromatic compounds, where Cl substituents decrease polarity .
- The methyl group at the 5-position further enhances lipophilicity, making the compound more suitable for non-aqueous systems.
Key Findings :
- The target compound’s bulky anion likely results in lower ionic conductivity than LiPF₆, limiting its utility in conventional batteries. However, its dichlorinated structure may improve thermal stability, a valuable trait in high-temperature applications .
- Unlike LiPF₆, which is moisture-sensitive, the aromatic chloride groups may reduce hygroscopicity, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
